Physicochemical Properties and Characterization of 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Physicochemical Properties and Characterization of 1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
Executive Summary
1-(5-Ethylthiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione (often abbreviated as 5-ethyl-TTA) is a highly specialized, structurally asymmetric fluorinated β-diketone. Characterized by a trifluorinated diketone moiety and an ethyl-substituted thienyl ring, this organic compound typically presents as a yellow to orange solid[1]. The presence of the strongly electron-withdrawing trifluoromethyl group enhances both its chemical stability and its acidity, while the thienyl ring enables π-π stacking interactions in solid-state materials[1].
For researchers in drug development, radiochemistry, and materials science, 5-ethyl-TTA serves as a premier chelating agent. Its extended lipophilicity and highly tunable photophysical properties make it an exceptional candidate for liquid-liquid metal extraction and as a sensitizing "antenna" ligand for lanthanide-based luminescent probes.
Structural and Physicochemical Profiling
The physicochemical behavior of 5-ethyl-TTA is dictated by the push-pull electronic dynamics between the electron-donating ethylthiophene ring and the electron-withdrawing -CF₃ group.
Quantitative Data Summary
The following table synthesizes the core physicochemical parameters of the compound, extrapolating thermodynamic data from its parent compound, Thenoyltrifluoroacetone (TTA).
| Property | Value / Description | Mechanistic Implication |
| Chemical Name | 1-(5-Ethyl-2-thienyl)-4,4,4-trifluoro-1,3-butanedione | Core structural identity[1]. |
| CAS Registry Number | 438222-02-7 | Unique identifier for procurement and safety[1]. |
| Molecular Formula | C₁₀H₉F₃O₂S | Determines mass spectrometric exact mass[1]. |
| Molecular Weight | 250.24 g/mol | Required for precise molarity calculations[1]. |
| pKa (Predicted) | ~5.60 – 6.40 | The highly acidic α-proton allows for deprotonation at near-neutral pH[2],[3]. |
| LogP (Lipophilicity) | ~2.46 – 2.50 (Estimated) | Parent TTA has a LogP of 1.46[4]. The added ethyl group increases organic phase partitioning, critical for extraction. |
| Appearance | Yellow to orange crystalline solid | Coloration arises from extended π-conjugation[1]. |
Structural Dynamics: Keto-Enol Tautomerism
Like all long-chain β-diketones, 5-ethyl-TTA exists in a dynamic chemical equilibrium between a "keto" form and an "enol" form[5]. The enol tautomer is heavily stabilized by a strong intramolecular hydrogen bond (O-H···O) and an extended conjugated π-system that creates a pseudo-aromatic six-membered ring[5].
Figure 1: Solvent-driven keto-enol tautomerization pathway of 5-ethyl-TTA.
Core Experimental Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: NMR Quantification of Tautomeric Ratios
Proton NMR (¹H NMR) spectroscopy is the most direct method for quantifying the keto and enol forms in solution, as the proton signals for each tautomer are distinct[5].
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Sample Preparation: Accurately weigh 15 mg of 5-ethyl-TTA. Causality: Due to the lipophilic alkyl chain, solubility in highly polar aqueous media is poor; precise weighing ensures the concentration remains within the linear dynamic range of the NMR receiver[5].
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Solvent Selection: Dissolve the sample in 0.6 mL of CDCl₃ (to simulate a non-polar extraction phase) or DMSO-d₆ (to simulate a polar environment)[5]. Causality: CDCl₃ preserves the intramolecular hydrogen bond, heavily favoring the enol tautomer. Conversely, DMSO-d₆ acts as a hydrogen-bond acceptor, disrupting the enol ring and shifting the equilibrium toward the keto form.
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Acquisition & Integration: Acquire a standard 1D ¹H NMR spectrum. Integrate the methine proton (-CH=) of the enol form and the methylene protons (-CH₂-) of the keto form. Causality: Rapid intramolecular proton exchange makes the enol species appear symmetric on the NMR timescale[6].
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Self-Validation Check: Calculate the molar ratio by dividing the integrals. The sum of the molar fractions for the keto and enol species must equal exactly 100%. Any deviation indicates baseline distortion or the presence of degradation products (e.g., trifluoroacetone), invalidating the run[2],[6].
Protocol 2: Liquid-Liquid Extraction (LLE) of Lanthanides (e.g., Eu³⁺)
5-ethyl-TTA acts as an organophilic counter anion for metal ions and must be in its deprotonated (enolate) form to successfully partition metals from polar aqueous phases into non-polar organic phases[3].
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Aqueous Phase Buffering: Prepare an aqueous solution containing Eu³⁺ ions and buffer it to pH 8.0 using NaOH. Causality: To ensure the ligand remains completely deprotonated, the equilibrium pH must be maintained approximately two units above the ligand's pKa (~5.6–6.4)[2],[3].
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Organic Phase Preparation: Dissolve 0.2 M of 5-ethyl-TTA in toluene. Causality: The ethyl group on the thienyl ring increases the LogP of the molecule compared to standard TTA, ensuring the ligand remains strictly in the organic phase and does not bleed into the aqueous layer.
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Emulsification: Vigorously vortex the biphasic system for 10 minutes, followed by centrifugation to break the emulsion.
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Self-Validation Check (Mass Balance): Analyze the post-extraction aqueous raffinate via ICP-MS. The extraction is only validated if the sum of the Eu³⁺ concentration in the organic phase and the residual Eu³⁺ in the raffinate equals the initial spike concentration (>99% recovery).
Photophysical Applications: The Antenna Effect
In drug development and bio-imaging, lanthanide complexes (particularly Europium) are prized for their long luminescence lifetimes, which allow for time-gated fluoroimmunoassays that eliminate background autofluorescence[7]. However, direct excitation of Eu³⁺ is highly inefficient due to forbidden f-f transitions[8].
5-ethyl-TTA acts as a powerful sensitizer via the Antenna Effect [7]. The ligand absorbs UV light (π→π* transition, ~340 nm) to reach an excited singlet state (S₁). It then undergoes intersystem crossing (ISC) to a triplet state (T₁). Because the triplet energy level of the fluorinated β-diketone perfectly overlaps with the ⁵D₀ resonance level of Eu³⁺, intramolecular energy transfer occurs highly efficiently[8].
This energy transfer culminates in radiative decay to the ⁷F₂ ground state, yielding a brilliant, narrow red emission band at ~611–613 nm[7],[8]. Because the ⁵D₀ → ⁷F₂ transition is an induced electric dipole transition, its intensity is hypersensitive to the highly polarizable chemical environment provided by the 5-ethyl-TTA ligands[8].
Figure 2: Jablonski diagram illustrating the antenna effect for Eu3+ sensitization.
References
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ChemBK - thenoyltrifluoroacetone - Physico-chemical Properties. Available at:[Link]
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Nanalysis - β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Available at: [Link]
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Oxford Academic (Radiation Protection Dosimetry) - Emergency radiobioassay method for 226Ra in human urine samples. Available at:[Link]
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MDPI (Molecules) - Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Available at:[Link]
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RSC (Journal of Materials Chemistry) - Highly efficient visible light sensitized red emission from europium tris complex. Available at:[Link]
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PubChem - Thenoyltrifluoroacetone | C8H5F3O2S | CID 5601. Available at:[Link]
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